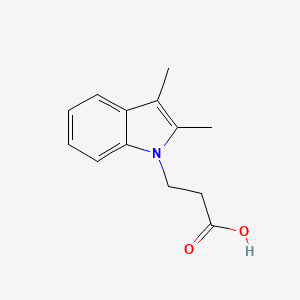![molecular formula C9H5ClN4 B1299427 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 62603-54-7](/img/structure/B1299427.png)
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline
Übersicht
Beschreibung
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines and their derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .
Synthesis Analysis
The synthesis of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another common synthetic route involves the use of 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde .Molecular Structure Analysis
The molecular structure of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is characterized by a triazoloquinoxaline core, which is a fused ring system incorporating a triazole ring and a quinoxaline ring .Chemical Reactions Analysis
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives have been found to exhibit various biological activities, which are believed to be related to their ability to interact with biological targets. For example, they have been reported to reduce immobility in Porsolt’s behavioral despair model in rats upon acute administration, suggesting potential antidepressant activity . They have also been found to exhibit cytotoxic activities against various cancer cell lines .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . The compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
- Methods and Procedures : The study started with the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent .
- Results and Outcomes : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . Compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Anticancer Activities
- Scientific Field : Molecular Diversity .
- Application Summary : New triazoloquinoxaline-based derivatives were designed and synthesized as VEGFR-2 inhibitors . These compounds were evaluated against two human cancer cell lines (MCF-7 and HepG2) .
- Methods and Procedures : Enzymatic assays against VEGFR-2 were estimated for all the target compounds .
- Results and Outcomes : Compound 22a exhibited the highest cytotoxic effect with IC50 values of 6.2 and 4.9 μM against MCF-7 and HepG2, respectively . This derivative showed the best VEGFR-2 inhibitory activity with an IC50 value of 3.9 nM .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, [1,2,4]triazolo[4,3-a]quinoxaline derivatives containing piperazine or piperidine were synthesized to investigate their antimicrobial properties .
- Methods and Procedures : The study involved the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives containing piperazine or piperidine .
- Results and Outcomes : Compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Cytotoxic Activities on Melanoma Cell Lines
- Scientific Field : Molecular Diversity .
- Application Summary : Novel compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold were designed and prepared . These compounds were evaluated for their cytotoxic activities on the A375 melanoma cell line .
- Methods and Procedures : The study involved the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their evaluation against the A375 melanoma cell line .
- Results and Outcomes : Compounds 16a and 16b demonstrated relative activities in the micromolar range (respectively, 3158 nM and 3527 nM) . Compound 17a showed the best EC50 of the novel series (365 nM), even if EAPB02303 remains the lead of the entire Imiqualine family (3 nM) .
Vascular Permeability Enhancement
- Scientific Field : Medicinal Chemistry .
- Application Summary : 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline can enhance vascular permeability, promote the growth, proliferation, migration, and differentiation of vascular endothelial cells, reduce cell apoptosis, induce vascular formation, change cytoskeleton function, and affect other cellular biological changes .
- Methods and Procedures : The study involved the synthesis of 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline and its evaluation for its effects on vascular permeability .
- Results and Outcomes : The study found that 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline can enhance vascular permeability .
DNA Intercalation Activities
- Scientific Field : Molecular Diversity .
- Application Summary : 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized and evaluated for their DNA intercalation activities as anticancer agents .
- Methods and Procedures : The study involved the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their evaluation for their DNA intercalation activities .
- Results and Outcomes : The study found that these derivatives display interesting activities on a panel of cancer cell lines, especially melanoma cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-9-13-11-5-14(9)7-4-2-1-3-6(7)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAGSHTVZHFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360558 | |
| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline | |
CAS RN |
62603-54-7 | |
| Record name | 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

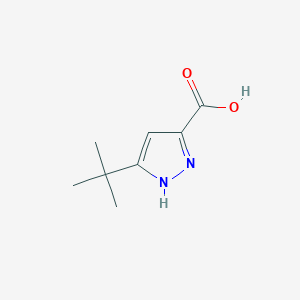
![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)
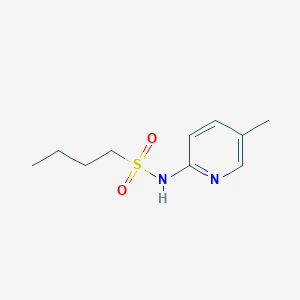
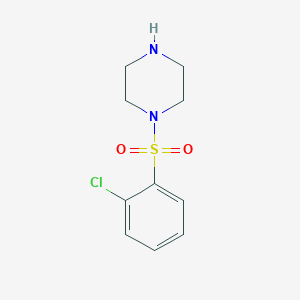
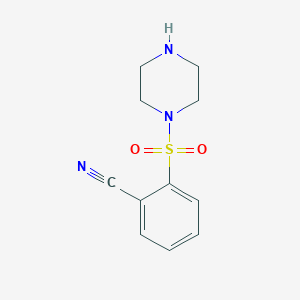
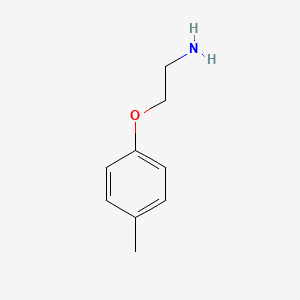
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)
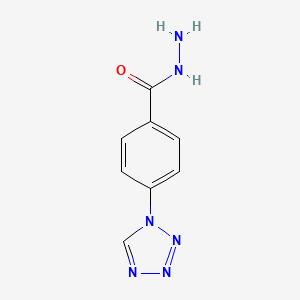
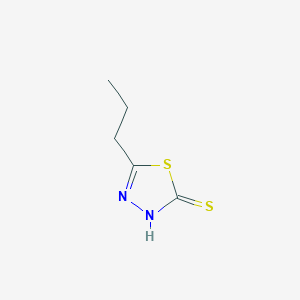
![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

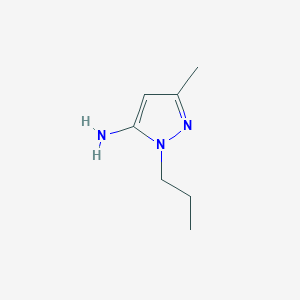
![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)
